Methyl 1-isopropyl-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “Methyl 1-isopropyl-1H-pyrazole-5-carboxylate”, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure analysis for “Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” was not found in the search results.Physical And Chemical Properties Analysis
“Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” has a molecular formula of C5H6N2O2, an average mass of 126.113 Da, and a monoisotopic mass of 126.042931 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 271.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 117.8±19.8 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 1-isopropyl-1H-pyrazole-5-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers have explored its potential as an antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agent . Its unique structure and reactivity make it an attractive starting point for drug discovery.
Aryl Hydrocarbon Receptor Modulation
Studies have investigated the impact of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate on the aryl hydrocarbon receptor (AhR). AhR plays a crucial role in immune responses and inflammation. Modulating AhR activity using this compound may have implications for autoimmune diseases and inflammatory conditions .
Insecticidal Properties
Methyl 1-isopropyl-1H-pyrazole-5-carboxylate derivatives have shown insecticidal activity. Researchers have synthesized analogs and evaluated their efficacy against pests. These findings contribute to the development of environmentally friendly insecticides .
Nonracemic γ-Bicyclic Heteroarylpiperazine Synthesis
The compound has been utilized as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine-substituted prolinylthiazolidines. These compounds act as selective dipeptidylpeptidase 4 (DPP-4) inhibitors, potentially aiding in the treatment of diabetes .
Tautomerism Studies
Researchers have explored the tautomeric behavior of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate derivatives. The presence of different substituents influences the preferred tautomer (tautomer (a) or tautomer (b)). Understanding tautomerism is crucial for predicting reactivity and biological activity .
Transition-Metal-Catalyzed Reactions
The compound has been employed in transition-metal-catalyzed reactions for pyrazole synthesis. Researchers have explored diverse methods, including photoredox reactions and one-pot multicomponent processes. These synthetic approaches contribute to the expansion of pyrazole derivatives in chemical research .
Safety and Hazards
properties
IUPAC Name |
methyl 2-propan-2-ylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-7(4-5-9-10)8(11)12-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCINBVEPOVJHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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